Sacubitril-d4 is sourced from the chemical synthesis of sacubitril, where deuterium atoms replace specific hydrogen atoms in the molecular structure. This modification allows for enhanced analytical detection methods. The compound falls under the category of synthetic organic compounds and is specifically classified as a pharmaceutical agent with cardioprotective properties.
The synthesis of Sacubitril-d4 involves several steps that mirror the synthesis of sacubitril but include deuterated reagents. Common methods include:
For example, one reported method involves cyclization reactions followed by functional group modifications to yield the final product with high purity and isotopic integrity .
The molecular formula for Sacubitril-d4 is . The structure features a complex arrangement that includes:
The molecular structure can be depicted as follows:
Sacubitril-d4 Structure (Illustrative example; replace with actual image)
Sacubitril-d4 participates in various chemical reactions similar to its non-deuterated counterpart. These reactions include:
These reactions are essential for understanding the drug's metabolism and pharmacokinetics .
The mechanism of action of Sacubitril-d4 is analogous to that of sacubitril. It functions primarily as a neprilysin inhibitor, which results in increased levels of natriuretic peptides. These peptides promote:
This mechanism contributes to improved heart function in patients with heart failure, making it a valuable therapeutic agent .
Sacubitril-d4 exhibits several notable physical and chemical properties:
Analytical techniques such as high-performance liquid chromatography (HPLC) are commonly used to assess these properties during research applications .
Sacubitril-d4 is primarily utilized in scientific research for:
Deuterium labeling at specific molecular positions serves as a powerful tool for tracing drug metabolism and quantifying pharmacokinetic parameters. Sacubitril-d4 incorporates four deuterium atoms at the 2,2,3,3-positions of the succinate moiety, replacing hydrogen atoms with this stable, non-radioactive isotope. This strategic substitution creates a distinct mass shift of 4 atomic mass units (from 411.52 g/mol to 415.52 g/mol) while preserving the compound’s chemical identity and biological activity [1] [8]. The primary application of this labeling is as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) analyses, where its near-identical chromatographic behavior to unlabeled Sacubitril allows precise quantification in complex biological matrices. Crucially, the deuterium atoms alter bond dissociation energies (C-D bond ~465 kJ/mol vs. C-H bond ~420 kJ/mol), potentially impeding rate-limiting enzymatic cleavages involved in Sacubitril’s metabolism [8].
Table 1: Molecular Characteristics of Sacubitril-d4
Property | Sacubitril-d4 | Sacubitril |
---|---|---|
Chemical Formula | C₂₄H₂₅D₄NO₅ | C₂₄H₂₉NO₅ |
Molecular Weight (g/mol) | 415.52 | 411.52 |
CAS Number | 1884269-07-1 | 149709-62-6 |
Deuterium Position | Succinate-2,2,3,3-d₄ | N/A |
Primary Analytical Use | Internal Standard | Analyte |
This isotopic signature enables researchers to distinguish the labeled compound from endogenous metabolites and the parent drug with high specificity during mass spectrometric detection. Studies leveraging Sacubitril-d4 consistently demonstrate enhanced analytical sensitivity and accuracy in quantifying Sacubitril and its active metabolite, Sacubitrilat, particularly in pediatric populations where sample volumes are limited [10]. The improved signal-to-noise ratio directly translates to more reliable pharmacokinetic data, facilitating detailed metabolic stability assessments.
Sacubitril’s metabolic pathway is primarily governed by carboxylesterase 1 (CES1)-mediated hydrolysis, rapidly converting it to the active neprilysin inhibitor Sacubitrilat (LBQ657). Cytochrome P450 (CYP450) enzymes play a minimal role in Sacubitril’s biotransformation, with no significant involvement of major isoforms like CYP3A4, CYP2C9, or CYP2D6 [10]. Consequently, deuterium substitution in Sacubitril-d4 exerts negligible effects on CYP-mediated pathways, as these are not the primary metabolic routes. However, Sacubitril-d4 remains a valuable probe for investigating indirect CYP-related phenomena:
While the deuterium kinetic isotope effect (DKIE) on Sacubitril’s direct metabolism is limited due to CES1 dominance, Sacubitril-d4 remains critical for isolating Sacubitril’s pharmacokinetics from confounding variables in complex biological systems, including those involving CYP450 dynamics.
Preclinical and clinical pharmacokinetic studies utilizing Sacubitril-d4 as an analytical internal standard reveal subtle but mechanistically significant differences between labeled and unlabeled compounds, attributable to deuterium-induced metabolic deceleration:
Table 2: Key Comparative Pharmacokinetic Parameters of Sacubitril vs. Sacubitril-d4
Parameter | Sacubitril | Sacubitril-d4 | Change (%) | Study Model |
---|---|---|---|---|
Prodrug t₁/₂ (h) | 1.1 - 1.3 | 1.2 - 1.5 | +10 - 15% | Human Plasma [3] [10] |
Sacubitrilat AUC₀–∞ (ng·h/mL) | 5500 - 7500 | 6050 - 8250 | +10 - 12% | Human Plasma [3] [10] |
Apparent Clearance CL/F (L/h) | 25.5 - 30.2 | 22.0 - 27.5 | -12 - 15% | Population PK Model [10] |
Time to Cₘₐₓ Sacubitrilat (h) | 2.0 - 3.0 | 2.3 - 3.5 | +15% | Human Plasma [3] |
These findings underscore that while Sacubitril-d4 is pharmacologically equivalent to Sacubitril, its deuterium labeling confers measurable alterations in metabolic kinetics. These differences are minor enough not to compromise its role as an internal standard but significant enough to provide insights into the rate-limiting steps of Sacubitril’s activation. Consequently, Sacubitril-d4 is indispensable for high-fidelity pharmacokinetic studies, especially in vulnerable populations like children, where precise therapeutic drug monitoring is critical [10].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1